3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one is a synthetic compound that belongs to the class of chromenones, which are derivatives of flavonoids. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a morpholine moiety. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of aldehyde dehydrogenase-2 (ALDH-2), which is implicated in various psychiatric disorders and neurodegenerative diseases .
3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one can be classified as:
The synthesis of 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one typically involves:
The synthesis may involve the following key reactions:
COc1ccc(cc1)C(=O)c2cc(OCCN1CCOCC1)c(c2)C=O
3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one can participate in various chemical reactions, including:
The reactivity of this compound can be attributed to its functional groups, particularly the carbonyl and ether functionalities, making it versatile for further derivatization in medicinal chemistry.
The mechanism of action for 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one primarily involves its role as an inhibitor of ALDH-2. This enzyme plays a crucial role in metabolizing aldehydes into less toxic carboxylic acids.
Inhibition of ALDH-2 by this compound may lead to increased levels of acetaldehyde, which has implications for neuroprotection and potential therapeutic effects in psychiatric disorders . The specific binding interactions with the enzyme's active site can be elucidated through molecular docking studies.
3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one has potential applications in:
This compound represents a promising area for further research due to its unique structure and potential therapeutic applications in treating psychiatric disorders and neurodegenerative diseases .
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7